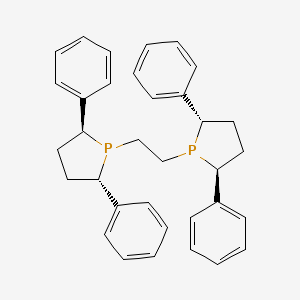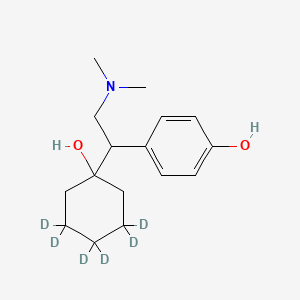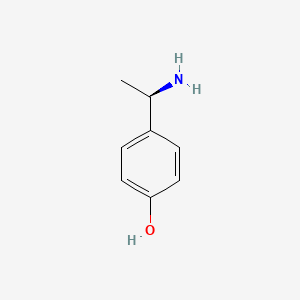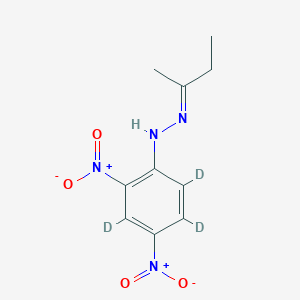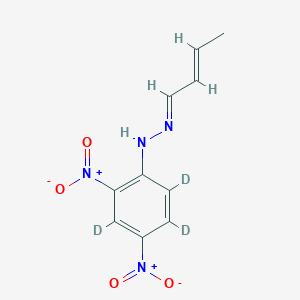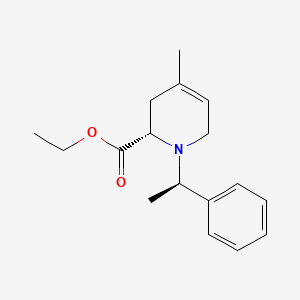
Terkonazol-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Terconazole-d4, also known as Terconazole-d4, is a useful research compound. Its molecular formula is C₂₆H₂₇D₄Cl₂N₅O₃ and its molecular weight is 536.49. The purity is usually 95%.
BenchChem offers high-quality Terconazole-d4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Terconazole-d4 including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antifungalmittel
Terkonazol ist hauptsächlich als Azol-Antimykotikum bekannt {svg_1}. Es wird zur Behandlung von Pilzinfektionen eingesetzt, insbesondere solchen, die durch Candida-Arten verursacht werden {svg_2}.
2. Verbesserung der Zytotoxizität in mit Antimitotikum behandelten resistenten Krebszellen Jüngste Forschungen haben gezeigt, dass Terkonazol die Zytotoxizität in mit Antimitotikum behandelten resistenten Krebszellen erhöhen kann {svg_3}. Insbesondere wurde festgestellt, dass es die Zytotoxizität in mit Vincristin (VIC) behandelten P-Glykoprotein (P-gp)-überproduzierenden, arzneimittelresistenten KBV20C-Krebszellen erhöht {svg_4}.
3. Induktion des Zellzyklusarrests in Krebszellen Terkonazol wurde gefunden, den Zellzyklusarrest in P-gp-überproduzierenden resistenten Krebszellen zu induzieren {svg_5}. Dies bedeutet, dass es die Zellen daran hindern kann, sich zu teilen und zu wachsen, was ein entscheidender Schritt bei der Krebsbehandlung ist {svg_6}.
Steigerung der Apoptose in Krebszellen
Zusätzlich zur Induktion des Zellzyklusarrests wurde festgestellt, dass Terkonazol auch die Apoptose in Krebszellen erhöht {svg_7}. Apoptose ist ein Prozess des programmierten Zelltods, und die Induktion dieses Prozesses in Krebszellen kann dazu beitragen, die Ausbreitung der Krankheit zu stoppen {svg_8}.
Hemmung von P-Glykoprotein (P-gp)
Terkonazol wurde gefunden, eine P-gp-hemmende Aktivität aufzuweisen {svg_9}. P-gp ist ein Protein, das fremde Substanzen aus Zellen herauspumpt, und es wird oft in arzneimittelresistenten Krebszellen überproduziert {svg_10}. Durch die Hemmung von P-gp kann Terkonazol dazu beitragen, die Wirksamkeit anderer Krebsmedikamente zu erhöhen {svg_11}.
Mögliche Verwendung in der Kombinationstherapie
Aufgrund seiner Fähigkeit, die Zytotoxizität von Antimitotikum-Medikamenten zu verstärken und P-gp zu hemmen, könnte Terkonazol möglicherweise in Kombination mit anderen Krebsmedikamenten zur Behandlung von P-gp-überproduzierenden resistenten Krebserkrankungen eingesetzt werden {svg_12}. Dies könnte dazu beitragen, die Wirksamkeit der Krebsbehandlung zu erhöhen und die Arzneimittelresistenz zu überwinden {svg_13}.
Wirkmechanismus
Target of Action
Terconazole-d4, a deuterium-labeled variant of Terconazole , primarily targets the fungal cytochrome P450 enzyme lanosterol 14-alpha-demethylase . This enzyme plays a crucial role in the biosynthesis of ergosterol, a key sterol in most pathogenic fungi .
Mode of Action
Terconazole-d4 exerts its antifungal activity by disrupting the normal fungal cell membrane permeability . It inhibits the cytochrome P450 14-alpha-demethylase in susceptible fungi, leading to the accumulation of lanosterol and other methylated sterols and a decrease in ergosterol concentration . The depletion of ergosterol disrupts the structure and function of the fungal cell membrane, leading to a decrease or inhibition of fungal growth .
Biochemical Pathways
The primary biochemical pathway affected by Terconazole-d4 is the ergosterol biosynthesis pathway . By inhibiting the enzyme lanosterol 14-alpha-demethylase, Terconazole-d4 prevents the conversion of lanosterol to ergosterol . This results in an increase in membrane permeability and altered membrane enzyme activity , disrupting the normal functioning of the fungal cell.
Pharmacokinetics
Approximately 5–16% of Terconazole administered intravaginally is absorbed into the systemic circulation . In normal healthy volunteers, mean peak serum Terconazole levels of 0.01 mg/ml were measured at 7 hours after administration . Peak levels are similar after multiple dosing, and in women with vaginitis . Systemically absorbed drug is rapidly metabolized by the liver and excreted in the urine and feces .
Result of Action
The molecular and cellular effects of Terconazole-d4’s action primarily involve the disruption of the fungal cell membrane and inhibition of fungal growth . By depleting ergosterol in the fungal membrane, Terconazole-d4 disrupts the structure and many functions of the fungal membrane . This leads to an increase in membrane permeability and altered membrane enzyme activity , ultimately inhibiting fungal growth.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Terconazole-d4 plays a significant role in inhibiting the growth of fungal cells by interfering with the synthesis of ergosterol, an essential component of fungal cell membranes. This compound interacts with the enzyme lanosterol 14α-demethylase, which is crucial for the conversion of lanosterol to ergosterol. By inhibiting this enzyme, terconazole-d4 disrupts the integrity of the fungal cell membrane, leading to cell death .
Cellular Effects
Terconazole-d4 affects various types of cells, particularly fungal cells, by inhibiting their growth and proliferation. It influences cell function by disrupting the synthesis of ergosterol, which is vital for maintaining cell membrane integrity. This disruption leads to increased membrane permeability, leakage of cellular contents, and ultimately cell death. Additionally, terconazole-d4 may impact cell signaling pathways and gene expression related to ergosterol synthesis .
Molecular Mechanism
At the molecular level, terconazole-d4 exerts its effects by binding to the heme iron of the enzyme lanosterol 14α-demethylase. This binding inhibits the enzyme’s activity, preventing the conversion of lanosterol to ergosterol. The inhibition of this enzyme leads to the accumulation of toxic sterol intermediates and a decrease in ergosterol levels, which compromises the fungal cell membrane’s integrity and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of terconazole-d4 can change over time. The compound is generally stable under various conditions, but it may degrade under acidic and oxidative conditions. Long-term exposure to terconazole-d4 in in vitro or in vivo studies has shown that it can lead to persistent inhibition of fungal growth and prolonged disruption of cellular functions .
Dosage Effects in Animal Models
The effects of terconazole-d4 vary with different dosages in animal models. At lower doses, the compound effectively inhibits fungal growth without causing significant toxicity. At higher doses, terconazole-d4 may exhibit toxic effects, including liver damage and alterations in normal cellular functions. Threshold effects have been observed, where a certain dosage is required to achieve the desired antifungal activity without causing adverse effects .
Metabolic Pathways
Terconazole-d4 is involved in metabolic pathways related to sterol synthesis. It interacts with the enzyme lanosterol 14α-demethylase, inhibiting its activity and disrupting the conversion of lanosterol to ergosterol. This inhibition affects the overall metabolic flux of sterol intermediates and leads to changes in metabolite levels within the fungal cells .
Transport and Distribution
Within cells and tissues, terconazole-d4 is transported and distributed primarily through passive diffusion. It may interact with specific transporters or binding proteins that facilitate its movement across cell membranes. The compound tends to accumulate in fungal cell membranes, where it exerts its antifungal effects by disrupting membrane integrity .
Subcellular Localization
Terconazole-d4 is primarily localized in the fungal cell membrane, where it targets the enzyme lanosterol 14α-demethylase. This localization is crucial for its activity, as it allows the compound to effectively inhibit the enzyme and disrupt ergosterol synthesis. Post-translational modifications or targeting signals may direct terconazole-d4 to specific compartments within the fungal cells .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Terconazole-d4 involves the conversion of starting materials into intermediate compounds, which are then further reacted to form the final product. The key steps in the synthesis pathway include the synthesis of the deuterated precursor compound and the subsequent coupling reaction to form Terconazole-d4.", "Starting Materials": [ "Deuterated benzaldehyde", "Deuterated 2-nitropropane", "Deuterated 2,4-dichlorobenzyl chloride", "Deuterated 1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanone", "Deuterated 1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanol", "Deuterated sodium borohydride", "Deuterated hydrochloric acid", "Deuterated sodium hydroxide", "Deuterated acetic acid", "Deuterated triethylamine", "Deuterated chloroform", "Deuterated methanol", "Deuterated water" ], "Reaction": [ "Step 1: Synthesis of deuterated precursor compound", "a. Deuterated benzaldehyde is reacted with deuterated 2-nitropropane in the presence of deuterated sodium borohydride to form deuterated 2-methyl-2-nitro-1-phenylethanol.", "b. Deuterated 2-methyl-2-nitro-1-phenylethanol is then reacted with deuterated 2,4-dichlorobenzyl chloride in the presence of deuterated triethylamine to form deuterated 1-(2,4-dichlorobenzyl)-2-(2-methyl-2-nitro-1-phenylethoxy)ethane.", "Step 2: Coupling reaction to form Terconazole-d4", "a. Deuterated 1-(2,4-dichlorobenzyl)-2-(2-methyl-2-nitro-1-phenylethoxy)ethane is reacted with deuterated 1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanone in the presence of deuterated sodium hydroxide to form deuterated Terconazole-d4.", "b. The final product is purified using a combination of deuterated chloroform, deuterated methanol, and deuterated water." ] } | |
CAS-Nummer |
1398065-50-3 |
Molekularformel |
C₂₆H₂₇D₄Cl₂N₅O₃ |
Molekulargewicht |
536.49 |
Synonyme |
(±)-Terconazole-d4; Fungistat-d4; Gyno-Terazol-d4; NSC 331942-d4; R 42470-d4; Terazol-d4; Terazol Cream & Suppositories-d4; Tercospor-d4; Termayazole-d4; Triaconazole-d4; cis-1-[4-[[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



